molecular formula C9H8N2O2 B126361 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione CAS No. 49799-48-6

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

Cat. No. B126361
CAS RN: 49799-48-6
M. Wt: 176.17 g/mol
InChI Key: UNFHOAZOCIELCW-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione is a chemical compound with the molecular formula C9H8N2O2 . It is a specialty product often used for proteomics research . The compound is also known by other names such as 1,5-Dihydrobenzo[b][1,4]diazepine-2,4-dione and 1,5-Dihydro-2H-1,5-benzodiazepine-2,4-dione .


Molecular Structure Analysis

The molecular structure of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound has a molecular weight of 176.172 Da .


Physical And Chemical Properties Analysis

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione has a density of 1.3±0.1 g/cm^3, a boiling point of 467.6±38.0 °C at 760 mmHg, and a flash point of 225.2±26.9 °C . It has a molar refractivity of 45.4±0.3 cm^3, a polar surface area of 58 Å^2, and a molar volume of 139.1±3.0 cm^3 .

Scientific Research Applications

1,5-Benzodiazepine-2,4(3H,5H)-dione Structural Characteristics
The molecule 1,5-Benzodiazepine-2,4(3H,5H)-dione is recognized for its unique structural properties, primarily its non-planar three-dimensional structure, which consists of a six-membered phenyl ring fused with a seven-membered heterocyclic ring. This structural uniqueness contributes to its diverse biological activities, particularly in the pharmacological domain, as it has been linked with carcinostatic properties and anxiety relief. Moreover, its structural diversity allows it to be a target for various synthetic pathways and modifications, enhancing its potential in medicinal chemistry (Abirou et al., 2007).

Synthetic Applications in Medicinal Chemistry
1,5-Benzodiazepine-2,4(3H,5H)-dione serves as a scaffold for the synthesis of various derivatives with significant medicinal applications. Notably, its derivatives have been studied for their anticancer properties against various carcinoma cell lines, with some demonstrating comparable activity to known anticancer agents. This indicates the compound's potential as a lead scaffold for the development of novel anticancer drugs (Chen et al., 2014).

Synthetic Routes and Chemical Reactivity
The compound's reactivity has been explored in various synthetic routes, highlighting its flexibility in chemical transformations. For instance, it has been used as a precursor in the synthesis of 1,5-benzodiazepine derivatives and has exhibited versatile reactivity in benzylation and amination reactions, demonstrating its utility in creating a wide array of structurally diverse and potentially pharmacologically active molecules (Bihel et al., 2007).

properties

IUPAC Name

1,5-dihydro-1,5-benzodiazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-5-9(13)11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHOAZOCIELCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198073
Record name 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

CAS RN

49799-48-6
Record name 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049799486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 49799-48-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,5-BENZODIAZEPINE-2,4(3H,5H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F295F23IHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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